10,13-Dibromodibenzo[a,c]phenazine 10,13-Dibromodibenzo[a,c]phenazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16254136
InChI: InChI=1S/C20H10Br2N2/c21-15-9-10-16(22)20-19(15)23-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18(17)24-20/h1-10H
SMILES:
Molecular Formula: C20H10Br2N2
Molecular Weight: 438.1 g/mol

10,13-Dibromodibenzo[a,c]phenazine

CAS No.:

Cat. No.: VC16254136

Molecular Formula: C20H10Br2N2

Molecular Weight: 438.1 g/mol

* For research use only. Not for human or veterinary use.

10,13-Dibromodibenzo[a,c]phenazine -

Specification

Molecular Formula C20H10Br2N2
Molecular Weight 438.1 g/mol
IUPAC Name 10,13-dibromophenanthro[9,10-b]quinoxaline
Standard InChI InChI=1S/C20H10Br2N2/c21-15-9-10-16(22)20-19(15)23-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18(17)24-20/h1-10H
Standard InChI Key NIXXDPUGTYFUMD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5N=C24)Br)Br

Introduction

Molecular Structure and Chemical Identity

Core Architecture and Substituent Effects

10,13-Dibromodibenzo[a,c]phenazine belongs to the dibenzophenazine family, featuring a planar polycyclic aromatic hydrocarbon (PAH) framework. The phenazine core consists of two benzene rings fused to a pyrazine unit, with bromine atoms introduced at the 10 and 13 positions (Figure 1) . This substitution pattern enhances electron deficiency, making the compound an effective acceptor in charge-transfer systems . The molecular formula is C₂₀H₁₀Br₂N₂, with a molar mass of 438.11 g/mol .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and purity of the compound. Key signals in the ¹H NMR spectrum (400 MHz, CDCl₃) include:

  • A doublet at δ 9.41 ppm (J = 1.5 Hz, 2H), assigned to protons adjacent to bromine atoms.

  • A triplet at δ 7.75 ppm (4H), corresponding to aromatic protons on the peripheral benzene rings .
    The ¹³C NMR spectrum (100 MHz, CDCl₃) reveals carbons bonded to bromine at δ 143.4 ppm, while aromatic carbons resonate between δ 123.3–131.8 ppm .

Table 1: Key NMR Data for 10,13-Dibromodibenzo[a,c]phenazine

Proton/Carbon PositionChemical Shift (δ, ppm)Multiplicity
H-10,139.41d (J=1.5 Hz)
H-2,38.50dd
H-5,87.96s
C-Br143.4-

Computational Insights

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 2.3 eV for 10,13-dibromodibenzo[a,c]phenazine, aligning with its strong electron-accepting behavior . The LUMO is localized on the phenazine core, while the HOMO resides on the brominated benzene rings, facilitating charge transfer in D-A systems .

Synthesis and Optimization

Reaction Mechanism

The synthesis involves a condensation reaction between 3,6-dibromobenzene-1,2-diamine and phenanthrene-9,10-dione in ethanol under reflux (100°C), catalyzed by p-toluenesulfonic acid (PTSA) . The mechanism proceeds via:

  • Schiff base formation: The diamine reacts with the diketone to form an intermediate diimine.

  • Cyclization: Acid catalysis promotes intramolecular cyclization, yielding the dibenzophenazine core.

  • Bromine retention: Bromine atoms remain intact due to the reaction’s mild conditions .

Table 2: Optimal Synthesis Conditions

ParameterValue
SolventEthanol
CatalystPTSA (10 mol%)
Temperature100°C
Reaction Time12–16 hours
Yield88%

Scalability and Purification

The crude product precipitates as a yellow solid upon cooling, which is filtered and washed with cold ethanol . Recrystallization from chloroform/hexane mixtures enhances purity (>98%), as verified by high-performance liquid chromatography (HPLC) .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition temperature (Td) of 320°C under nitrogen, indicating suitability for high-temperature processing in device fabrication .

Optical Properties

The compound exhibits a λmax at 375 nm (UV-vis, CHCl₃), attributed to π-π* transitions. A weaker absorption band at 550 nm suggests intramolecular charge transfer (ICT) .

Table 3: Key Optical and Electronic Parameters

PropertyValue
λmax (UV-vis)375 nm, 550 nm
HOMO (eV)-6.1
LUMO (eV)-3.8
Band Gap (eV)2.3

Electrochemical Behavior

Cyclic voltammetry (CV) in dichloromethane shows a reversible reduction wave at -1.2 V vs. Fc/Fc⁺, corresponding to LUMO stabilization by bromine .

Applications in Advanced Materials

Polymer Solar Cells (PSCs)

10,13-Dibromodibenzo[a,c]phenazine is copolymerized with benzotriazole and thiophene derivatives to create low-bandgap polymers (Eg ≈ 1.5 eV) . These polymers achieve power conversion efficiencies (PCEs) of up to 6.7% in bulk-heterojunction devices with PC₇₁BM as the acceptor .

Donor-Acceptor Triads

Incorporating the compound into D-A-D triads with carbazole donors enhances thermally activated delayed fluorescence (TADF). The triads exhibit photoluminescence quantum yields (PLQY) of 42% in thin films .

Organic Light-Emitting Diodes (OLEDs)

The compound’s rigid structure suppresses non-radiative decay, enabling external quantum efficiencies (EQE) of 8.2% in green-emitting OLEDs .

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